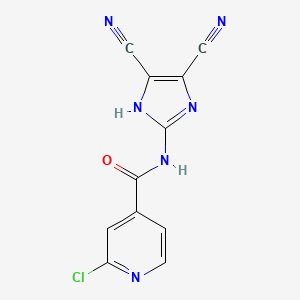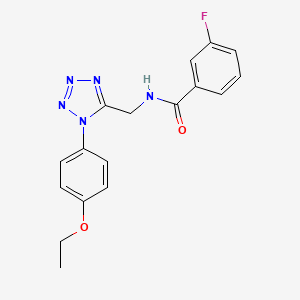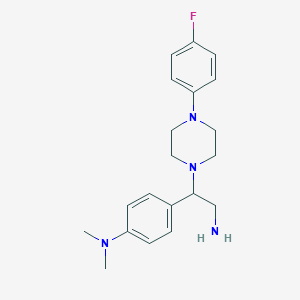![molecular formula C25H18FN3O4 B2580642 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 877656-98-9](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a p-tolyl group , which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . It also seems to contain a pyrimidinone structure, which is a class of heterocycles that are well-known in pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings, given the presence of the benzofuro and pyrimidinone components. The p-tolyl group would be attached to the benzofuro ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the p-tolyl group could make the compound nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen
Imaging Applications
Compounds structurally related to the specified chemical have been explored for their potential in imaging applications. For instance, derivatives of pyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been utilized in the radiosynthesis of selective radioligands like [18F]PBR111 for imaging the translocator protein (18 kDa) with positron emission tomography (PET) (Dollé et al., 2008). These developments underscore the significance of such compounds in non-invasive imaging techniques for studying brain disorders and neuroinflammation.
Anticancer Activity
Similarly, compounds within the same chemical family have been evaluated for their anticancer properties. For example, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition against a variety of cancer cell lines (Al-Sanea et al., 2020). This suggests that the specified compound might also hold potential for development into anticancer agents, pending further research.
Neuroinflammation and CNS Studies
Further, novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), indicating their potential use in neuroinflammation PET imaging studies (Damont et al., 2015). This aligns with the ongoing research efforts to identify compounds that can serve as biomarkers or therapeutic targets for neurological conditions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-fluorobenzoic acid with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid followed by acetylation of the resulting amide.", "Starting Materials": [ "2-amino-3-fluorobenzoic acid", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "acetic anhydride", "triethylamine", "N,N-dimethylformamide (DMF)", "diethyl ether", "dichloromethane (DCM)", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) and triethylamine (1.2 equiv) in DCM and stir for 10 minutes at room temperature.", "Step 2: Add 2-amino-3-fluorobenzoic acid (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture and wash the solid with DCM. Dry the solid under vacuum to obtain the crude product.", "Step 4: Dissolve the crude product in DMF and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture for 24 hours at room temperature.", "Step 5: Pour the reaction mixture into water and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product." ] } | |
CAS-Nummer |
877656-98-9 |
Produktname |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide |
Molekularformel |
C25H18FN3O4 |
Molekulargewicht |
443.434 |
IUPAC-Name |
N-(3-fluorophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c1-15-9-11-18(12-10-15)29-24(31)23-22(19-7-2-3-8-20(19)33-23)28(25(29)32)14-21(30)27-17-6-4-5-16(26)13-17/h2-13H,14H2,1H3,(H,27,30) |
InChI-Schlüssel |
YSQZEUONMKIOAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2580559.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2580560.png)
![5-[(3-Nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2580562.png)


![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2580569.png)
![(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2580572.png)
![2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2580574.png)

![N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2580576.png)
![1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B2580578.png)


